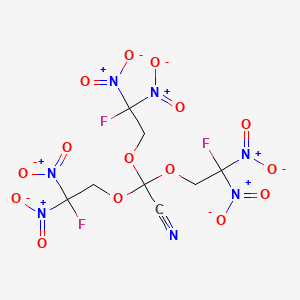![molecular formula C20H24 B14382815 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene CAS No. 90173-56-1](/img/structure/B14382815.png)
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tert-butyl group and an ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of tert-butylbenzene with 4-ethenylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
Scientific Research Applications
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylstyrene: Contains a tert-butyl group and a vinyl group attached to the benzene ring.
1-tert-Butyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is unique due to the presence of both a tert-butyl group and an ethenylphenyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
90173-56-1 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-ethenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H24/c1-6-16-7-9-17(10-8-16)15(2)18-11-13-19(14-12-18)20(3,4)5/h6-15H,1H2,2-5H3 |
InChI Key |
KSUORROXURUEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


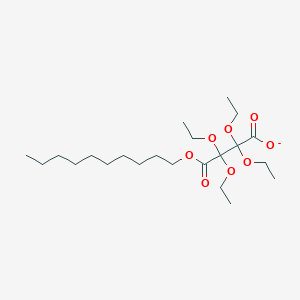


![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
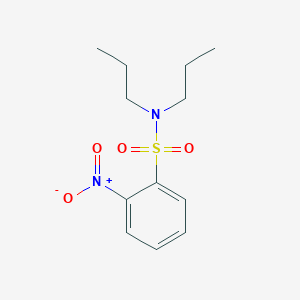
![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)

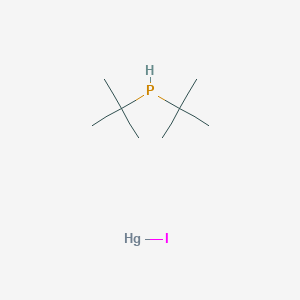
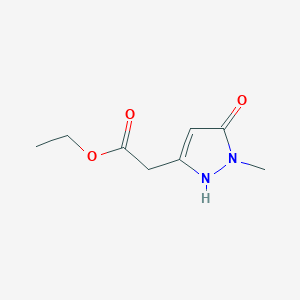
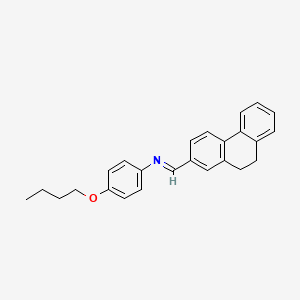
![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)
